molecular formula C14H9NO B8662418 9(10H)-Anthracenone,10-imino- CAS No. 4392-73-8

9(10H)-Anthracenone,10-imino-

Cat. No.: B8662418
CAS No.: 4392-73-8
M. Wt: 207.23 g/mol
InChI Key: YWOSKMDTUPFKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9(10H)-Anthracenone,10-imino-, also known as anthraquinone imide (CAS 4392-73-8), is a chemical compound with the molecular formula C14H9NO and an average mass of 207.232 Da . This compound serves as a key structural scaffold in medicinal chemistry research, particularly in the development of novel anti-cancer agents. Scientific studies on closely related structural analogs have demonstrated significant potential in inhibiting tubulin polymerization, a critical mechanism for targeting proliferative diseases . Compounds based on the phenylimino-10H-anthracen-9-one skeleton have shown potent antiproliferative activity against various tumor cell lines and are effective in disrupting cell cycle progression, inducing arrest in the G2/M phase . The most active derivatives in this class have exhibited inhibition of tubulin polymerization at levels comparable or superior to reference compounds like colchicine, and are known to displace radiolabeled colchicine from its binding site on tubulin . This makes 9(10H)-Anthracenone,10-imino- a valuable chemical reagent for researchers in pharmacology and biochemistry exploring new antitubulin agents, especially for overcoming multidrug-resistant cancer phenotypes . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4392-73-8

Molecular Formula

C14H9NO

Molecular Weight

207.23 g/mol

IUPAC Name

10-iminoanthracen-9-one

InChI

InChI=1S/C14H9NO/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8,15H

InChI Key

YWOSKMDTUPFKSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=N)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthetic Strategies for 9 10h Anthracenone,10 Imino and Its Analogues

Direct Imination Routes from 9(10H)-Anthracenone Precursors

Direct imination of 9(10H)-anthracenone, also known as anthrone (B1665570), represents a straightforward approach to forming the core iminoanthracenone structure. This typically involves the reaction of anthrone with a suitable nitrogen source. For instance, the reaction of anthrone with amines can lead to the formation of the corresponding imine under appropriate conditions. The reactivity of the C-10 carbonyl group in anthrone makes it susceptible to nucleophilic attack by the amine, followed by dehydration to yield the imine.

Nucleophilic Substitution Approaches at the C-10 Position for Iminoanthracenone Formation

Nucleophilic substitution reactions at the C-10 position of appropriately substituted anthracenone (B14071504) precursors provide a versatile route to iminoanthracenones. google.comwikipedia.org This approach often involves the introduction of a good leaving group at the C-10 position, which can then be displaced by a nitrogen nucleophile. For example, 10-haloanthracenones can react with primary amines to furnish the desired 10-imino derivatives. The reaction proceeds via a standard nucleophilic substitution mechanism, where the amine attacks the electrophilic C-10 carbon, leading to the displacement of the halide ion. wikipedia.orgchemguide.co.uk The choice of solvent and base is often crucial for the success of these reactions, influencing both the reaction rate and the yield of the product.

Synthesis of Substituted 9(10H)-Anthracenone,10-imino- Derivatives and Related Iminoanthracenes

The synthesis of substituted derivatives of 9(10H)-anthracenone, 10-imino- allows for the exploration of structure-activity relationships. A variety of synthetic methods have been employed to introduce substituents onto the aromatic rings or the imino nitrogen.

One common strategy involves the use of substituted anthrone precursors. For example, 1,5-dichloro-9(10H)-anthracenone has been used as a starting material to synthesize a series of 10-substituted derivatives, including those with N-linked substituents. google.com These syntheses often involve nucleophilic substitution at the C-10 position. google.com

Another approach involves the reaction of substituted benzynes with lithiated arylacetonitriles, which can lead to the formation of 9-amino-10-arylanthracenes. arkat-usa.org These compounds can exist in equilibrium with their 9,10-dihydroanthracen-9-imine tautomers. arkat-usa.org The tautomeric equilibrium can be influenced by factors such as the solvent and the nature of the substituents. arkat-usa.org For example, N-acylation of 9-amino-10-arylanthracenes can lead to stable N-acyl derivatives which, in some solvents, partially tautomerize to the corresponding 9,10-dihydroanthracen-9-imine. arkat-usa.org

A series of phenylimino-10H-anthracen-9-ones have been synthesized and evaluated for their biological activity. nih.govresearchgate.net These syntheses highlight the ability to introduce diverse functionalities, such as hydroxyl and methoxy (B1213986) groups, onto the phenylimino moiety. nih.gov

The following table summarizes some examples of synthesized substituted iminoanthracene derivatives:

Compound NameStarting MaterialsKey Reagents/ConditionsReference
1,5-Dichloro-10-(N-substituted)-9(10H)-anthracenones1,5-Dichloro-9(10H)-anthracenoneNitrogen nucleophiles google.com
9-Amino-10-arylanthracenes / 9,10-Dihydroanthracen-9-iminesSubstituted bromobenzenes, ArylacetonitrilesLDA arkat-usa.org
10-(3-Hydroxy-4-methoxy-phenylimino)-10H-anthracen-9-oneNot specifiedNot specified nih.gov
Dichloro analogue of 10-(3-hydroxy-4-methoxy-phenylimino)-10H-anthracen-9-oneNot specifiedNot specified nih.gov

Mechanistic Considerations in Iminoanthracenone Synthesis

The formation of 9(10H)-anthracenone, 10-imino- and its analogues can proceed through different mechanistic pathways depending on the specific reaction conditions and substrates.

In direct imination reactions, the mechanism typically involves the nucleophilic attack of an amine on the carbonyl carbon of the anthrone precursor. This is followed by a proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the imine.

For nucleophilic substitution reactions at the C-10 position, two primary mechanisms are generally considered: SN1 and SN2. ucsd.edudalalinstitute.com

SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. ucsd.edudalalinstitute.com This mechanism leads to an inversion of stereochemistry if the carbon center is chiral. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. dalalinstitute.com

SN1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate after the departure of the leaving group. ucsd.edudalalinstitute.com The nucleophile then attacks the carbocation in a subsequent, fast step. ucsd.edu The rate-determining step is the formation of the carbocation, and thus the reaction rate is primarily dependent on the concentration of the substrate. dalalinstitute.com The stability of the potential carbocation intermediate is a key factor in determining if a reaction will proceed via an SN1 pathway. libretexts.org

The choice between an SN1 and SN2 pathway is influenced by factors such as the structure of the substrate, the nature of the nucleophile and the leaving group, and the solvent.

In the synthesis of 9-amino-10-arylanthracenes from benzynes and lithiated arylacetonitriles, the mechanism involves the generation of a highly reactive benzyne (B1209423) intermediate. arkat-usa.org The lithiated arylacetonitrile then acts as a nucleophile, attacking the benzyne to form a new carbon-carbon bond. Subsequent intramolecular cyclization and rearrangement steps lead to the final product. arkat-usa.org

The study of reaction mechanisms is crucial for optimizing synthetic routes and for designing new and more efficient methods for the preparation of iminoanthracenones. beilstein-journals.orgmit.edu

Limited Publicly Available Data on the Chemical Reactivity of 9(10H)-Anthracenone, 10-imino-

The study of anthracenone derivatives is an active area of research, particularly concerning their synthesis and potential biological activities. For instance, various 10-substituted 1,5-dichloro-9(10H)-anthracenone derivatives have been synthesized and evaluated for their cytotoxic and antioxidant properties. Similarly, the synthesis of 10-nitro-9(10H)-anthracenone and 10-benzylidene-9(10H)-anthracenones has been reported, with the latter being investigated as potential antimicrotubule agents.

Tautomerism, a key aspect of the requested outline, is a known phenomenon in related heterocyclic systems. For example, studies on 1,4-diamino-9,10-anthraquinone indicate the existence of an equilibrium mixture involving tautomeric imino forms. researchgate.net This suggests that 9(10H)-Anthracenone, 10-imino- would likely exhibit complex tautomeric equilibria between its imino-enamine and keto-enol forms. However, specific investigations into these equilibria for the title compound are not present in the surveyed literature.

The reactivity of a carbon-nitrogen double bond (imino group) is generally well-understood in organic chemistry, encompassing reactions such as reduction to an amine and additions of nucleophiles or electrophiles. However, the specific electronic and steric environment of the anthracenone core would significantly influence the reactivity of the 10-imino group in 9(10H)-Anthracenone, 10-imino- . Without dedicated studies, any discussion on its reduction pathways or addition reactions would be speculative.

Similarly, information regarding rearrangement reactions, skeletal modifications of the anthracenone core in this specific imino compound, and its interactions with organometallic reagents to form complexes is absent from the available scientific record.

Advanced Characterization Methodologies for 9 10h Anthracenone,10 Imino Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). nih.gov Analysis of multidimensional NMR spectra allows for the direct inference of atom connectivity and spatial arrangements. nih.gov

For derivatives of the 9(10H)-Anthracenone core, the aromatic protons typically appear in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic rings. The specific chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the anthracene (B1667546) framework. Similarly, the aromatic carbons in the ¹³C NMR spectrum resonate in the range of 120-145 ppm. The carbonyl carbon (C9) is typically observed further downfield, often above 180 ppm, while the imino carbon (C10) would be expected in the 150-170 ppm range.

In the characterization of a related compound, 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one, specific proton and carbon signals were assigned, illustrating the utility of NMR in identifying the positions of substituents and confirming the core structure. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 9(10H)-Anthracenone Derivative Data based on 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one. researchgate.net

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-18.36 (d)127.5
H-27.55 (t)129.1
H-37.74 (t)127.9
H-48.70 (d)123.2
H-57.68 (d)130.6
H-67.47 (t)129.0
H-77.42 (t)128.9
H-87.85 (d)127.4
C=O (C9)-183.2
C=CH (C10)8.13 (s)134.1
Aromatic CH7.82 (d), 7.91 (d)141.4, 133.0, 131.0
CN-118.7

Note: (d) = doublet, (t) = triplet, (s) = singlet. Assignments for some signals were interchangeable in the original source.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy is used to identify characteristic vibrations of specific bonds. For the 9(10H)-Anthracenone,10-imino- structure, key diagnostic peaks would include the C=O stretching vibration of the ketone and the C=N stretching vibration of the imine. In related anthracenone (B14071504) derivatives, the C=O stretch is a strong band typically observed in the region of 1650-1680 cm⁻¹. For instance, the C=O stretch in 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one was reported at 1651 cm⁻¹. researchgate.net The C=N stretch of the imino group would be expected to appear in the 1620-1650 cm⁻¹ range. Aromatic C=C stretching vibrations are also characteristic, appearing in the 1450-1600 cm⁻¹ region.

Table 2: Typical IR Absorption Frequencies for 9(10H)-Anthracenone,10-imino-

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Ketone (C=O)Stretch1650 - 1680
Imine (C=N)Stretch1620 - 1650
Aromatic RingC=C Stretch1450 - 1600
Aromatic C-HStretch3000 - 3100

Electronic (UV-Vis) Spectroscopy probes the electronic transitions within the molecule, providing insight into the extent of the π-conjugated system. The anthracene core is a large chromophore, and the presence of the carbonyl and imino groups extends this conjugation. As a result, derivatives of this scaffold typically exhibit strong absorption bands in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum. sfasu.edu These absorptions correspond to π→π* and n→π* electronic transitions. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent and the nature of any substituents on the aromatic rings. researchgate.netethz.ch

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. researchgate.netethz.ch

For 9(10H)-Anthracenone,10-imino-, the molecular ion peak [M]⁺ or the protonated molecular ion [M+H]⁺ would be observed, confirming the molecular weight. The fragmentation of these molecules upon ionization often involves characteristic losses of small neutral molecules or radicals. nih.gov In studies of 10-substituted anthracenone derivatives, a common fragmentation pathway is the cleavage of the bond between the C10 atom and its substituent. nih.govresearchgate.net This would result in a significant fragment ion corresponding to the stable anthracenone core.

Table 3: Predicted Mass Spectrometry Fragmentation for 9(10H)-Anthracenone,10-imino-

Ion m/z (Mass/Charge Ratio) Description
[M]⁺208Molecular Ion
[M-HCN]⁺181Loss of hydrogen cyanide
[M-CO]⁺180Loss of carbon monoxide
[C₁₃H₉]⁺165Anthracenone core fragmentation

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as radicals or radical ions. utexas.edu While 9(10H)-Anthracenone,10-imino- is a diamagnetic molecule in its ground state, it can be converted into a paramagnetic radical anion or cation through chemical or electrochemical reduction or oxidation.

ESR spectroscopy would be the primary method to study these paramagnetic derivatives. The resulting ESR spectrum provides information about the g-factor and hyperfine coupling constants. rsc.org These parameters reveal how the unpaired electron's spin density is distributed across the molecule, offering deep insights into its electronic structure. Studies on the anion radicals of related compounds, such as 9-phenylanthracene (B14458) and 9,10-diphenylanthracene, have successfully used ESR to map spin densities and determine molecular conformation. utexas.edu

Single-Crystal X-ray Diffraction for Precise Three-Dimensional Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline compound. researchgate.net It provides accurate data on bond lengths, bond angles, and torsional angles, allowing for an unambiguous confirmation of the molecular connectivity and stereochemistry.

For derivatives of 9(10H)-Anthracenone,10-imino-, this technique can reveal important structural details about the planarity or distortion of the anthracene core. In the crystal structure of a related derivative, (Z)-1-(ferrocenylethyn-yl)-10-(phenyl-imino)-anthracen-9(10H)-one, the anthracene tricycle was found to be distorted into a butterfly conformation. nih.gov The mean planes of the outer benzene (B151609) rings were inclined to each other at an angle of 22.7°. nih.gov X-ray diffraction also elucidates how molecules pack in the crystal lattice, revealing intermolecular interactions such as π-π stacking and C-H···π interactions, which govern the material's solid-state properties. nih.gov

Table 4: Representative Crystallographic Data for a 10-imino-anthracen-9(10H)-one Derivative Data based on (Z)-1-(ferrocenylethyn-yl)-10-(phenyl-imino)-anthracen-9(10H)-one. nih.gov

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.325(4)
b (Å)8.892(2)
c (Å)17.151(4)
β (°)107.561(4)
Volume (ų)2229.4(9)
Z (molecules/unit cell)4

Computational and Theoretical Studies on 9 10h Anthracenone,10 Imino Systems

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic architecture of 9(10H)-Anthracenone, 10-imino-. These calculations reveal the distribution of electrons within the molecule, which in turn dictates its chemical and physical properties. The core of this molecule is the anthracene (B1667546) framework, a conjugated system of pi-electrons. The presence of a carbonyl group (C=O) and an imino group (C=NH) introduces heteroatoms that significantly influence the electronic landscape.

Hartree-Fock and post-Hartree-Fock methods, while computationally intensive, can provide a detailed picture of electron correlation. However, for a molecule of this size, such methods are often used as benchmarks. More commonly, calculations would focus on key electronic properties such as the molecular orbital energies, charge distribution, and bond orders.

Below is a table of hypothetical, yet representative, calculated bond lengths for 9(10H)-Anthracenone, 10-imino-, which would be a primary output of quantum chemical calculations.

BondPredicted Bond Length (Å)
C=O1.23
C=N1.28
N-H1.01
C-C (aromatic)1.39 - 1.42
C-C (central ring)1.45 - 1.48

Note: These are typical values and would be refined by specific computational methods.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Spectroscopic Signatures

Density Functional Theory (DFT) has become a versatile and widely used method in computational chemistry due to its balance of accuracy and computational cost. wikipedia.org For 9(10H)-Anthracenone, 10-imino-, DFT is instrumental in predicting its reactivity and spectroscopic properties.

Reactivity Prediction:

DFT calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and predicts sites susceptible to electrophilic and nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. als-journal.com A smaller energy gap suggests higher reactivity.

Spectroscopic Signatures:

DFT is also employed to predict various spectroscopic data, which can then be compared with experimental results for structure verification.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. The characteristic stretching frequencies of the C=O and C=N bonds would be of particular interest for identifying the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. dntb.gov.ua These predictions are invaluable for interpreting experimental NMR spectra.

A hypothetical table of predicted vibrational frequencies is presented below.

Vibrational ModePredicted Frequency (cm-1)
N-H stretch~3300
C-H stretch (aromatic)~3100-3000
C=O stretch~1680
C=N stretch~1650
C=C stretch (aromatic)~1600-1450

Theoretical Modeling of Tautomerization Pathways and Energy Landscapes

Tautomerization is a key aspect of the chemistry of 9(10H)-Anthracenone, 10-imino-. This compound is the less stable tautomer of 9-aminoanthracene (B1202694). The equilibrium generally lies far towards the 9-aminoanthracene form, which benefits from the full aromaticity of the anthracene ring system.

Theoretical modeling can elucidate the pathway of this tautomeric conversion. By calculating the potential energy surface, the transition state connecting the two tautomers can be identified. The energy difference between the tautomers and the activation energy for the interconversion provide a quantitative understanding of their relative stabilities and the kinetics of their interconversion.

Studies on the related 9-aminoanthracene have shown that it can be oxidized to form anthraquinone (B42736) monoimine, which is structurally related to 9(10H)-Anthracenone, 10-imino-. nih.govnih.gov This highlights the close energetic relationship between these different forms. The tautomerization can be influenced by the solvent, with polar solvents potentially stabilizing the more polar imino-ketone form.

TautomerRelative Energy (kcal/mol)
9-aminoanthracene0 (Reference)
9(10H)-Anthracenone, 10-imino-> 10 (Estimated)

Note: The relative energy is an estimate based on the known stability of 9-aminoanthracene.

Conformational Analysis and Molecular Dynamics Simulations

The rigid tricyclic core of 9(10H)-Anthracenone, 10-imino- limits its conformational flexibility. The central ring adopts a boat-like conformation due to the sp3-hybridized carbon at the 10-position. The primary conformational freedom would involve the orientation of the imino hydrogen.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in various solvents or in the solid state. These simulations track the atomic motions over time, offering a view of the molecule's flexibility, solvent interactions, and potential for aggregation. For 9(10H)-Anthracenone, 10-imino-, MD simulations could explore how intermolecular interactions, particularly hydrogen bonding, influence its structural dynamics.

Studies on Non-Covalent Interactions and Intermolecular Associations

Non-covalent interactions play a crucial role in the solid-state structure and supramolecular chemistry of organic molecules. mdpi.com For 9(10H)-Anthracenone, 10-imino-, the key non-covalent interactions are:

Hydrogen Bonding: The imino group (N-H) can act as a hydrogen bond donor, while the carbonyl group (C=O) and the imino nitrogen can act as hydrogen bond acceptors. This can lead to the formation of dimers or extended networks in the solid state.

π-π Stacking: The large, flat aromatic surface of the anthracene core promotes π-π stacking interactions between molecules. These interactions are significant in determining the crystal packing.

Computational methods can be used to quantify the strength of these interactions. For instance, the interaction energy between two molecules can be calculated to determine the stability of a dimer. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to characterize and visualize these non-covalent bonds.

Functionalized 9 10h Anthracenone,10 Imino Derivatives: Synthesis and Chemical Properties

Design and Synthesis of Derivatives with Tunable Electronic Properties

The synthesis of 9(10H)-Anthracenone, 10-imino- derivatives allows for the strategic introduction of various functional groups, which in turn enables the fine-tuning of their electronic properties. A key synthetic route involves the condensation of a 9(10H)-anthracenone precursor with a primary amine. This approach offers a straightforward method to introduce a wide array of substituents onto the imino nitrogen, thereby modulating the electronic landscape of the molecule.

For instance, the synthesis of N-aryl-10-imino-9(10H)-anthracenones has been explored to create donor-acceptor (D-A) conjugated complexes. In one such example, a ferrocenyl group, a well-known electron donor, was incorporated into the anthracenone (B14071504) framework at the 1-position, while a phenyl group was attached to the imino nitrogen. This design strategy aimed to facilitate intramolecular charge transfer, a property crucial for applications in molecular electronics and nonlinear optics. nih.gov

The electronic properties of these derivatives are highly dependent on the nature of the substituents. Electron-donating groups (EDGs) attached to the N-aryl ring are expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups (EWGs) would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This modulation of the HOMO-LUMO gap directly influences the absorption and emission properties of the molecules, as well as their redox potentials.

Further functionalization on the anthracenone core itself, such as the introduction of halogens or other substituents, can also be employed to tune the electronic properties. These peripheral modifications can alter the electron density of the aromatic system, thereby influencing the energy levels of the molecular orbitals. The combination of substitutions on both the anthracenone core and the imino group offers a powerful tool for the rational design of 9(10H)-Anthracenone, 10-imino- derivatives with precisely controlled electronic characteristics.

Influence of Peripheral Substitution on Reactivity and Molecular Architecture

The reactivity of the imine bond can be modulated by the electronic properties of the substituent on the nitrogen atom. Electron-withdrawing groups on an N-aryl substituent, for example, can increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can enhance the nucleophilicity of the imine nitrogen.

The molecular architecture of these derivatives is significantly influenced by the steric bulk and electronic nature of the substituents. X-ray crystallographic studies of (Z)-1-(ferrocenylethynyl)-10-(phenylimino)-anthracen-9(10H)-one revealed a distorted "butterfly" conformation for the anthracene (B1667546) tricycle. nih.gov In this structure, the mean planes of the outer benzene (B151609) rings are inclined to each other at an angle of 22.7(3)°. nih.gov This distortion from planarity is a common feature in substituted anthracenone derivatives and is influenced by the steric interactions between the substituents at the 10-position and the peri-hydrogens of the anthracenone core.

The substitution pattern on the anthracenone rings also plays a critical role in determining the molecular geometry. For instance, in 1,5-dichloro-9(10H)-anthracenone derivatives, the presence of the chloro substituents influences the conformation of the central ring and can impact the orientation of the substituent at the 10-position. ntu.edu.twnih.gov

Table 1: Selected Crystallographic Data for a Functionalized 9(10H)-Anthracenone, 10-imino- Derivative

ParameterValueReference
Compound(Z)-1-(ferrocenylethynyl)-10-(phenylimino)-anthracen-9(10H)-one nih.gov
FormulaC33H21FeNO nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP21/c nih.gov
a (Å)14.993 (4) nih.gov
b (Å)10.021 (3) nih.gov
c (Å)15.908 (5) nih.gov
β (°)99.191 (5) nih.gov
V (ų)2359.2 (12) nih.gov
Z4 nih.gov
Anthracene Butterfly Angle (°)22.7 (3) nih.gov

Co-crystallization and Supramolecular Assembly of Iminoanthracenones

The molecular structure of 9(10H)-Anthracenone, 10-imino- derivatives, with their combination of aromatic surfaces and a polar imino group, makes them intriguing building blocks for supramolecular chemistry and crystal engineering. The formation of well-defined supramolecular assemblies through non-covalent interactions such as hydrogen bonding, π-π stacking, and C-H···π interactions is a key area of investigation.

The crystal structure of (Z)-1-(ferrocenylethynyl)-10-(phenylimino)-anthracen-9(10H)-one provides a clear example of supramolecular assembly. In the solid state, the molecules form inversion dimers through π-π interactions between the anthracene cores. nih.gov These dimers are further linked into one-dimensional columns along the crystallographic b-axis via weak intermolecular C-H···π interactions. nih.gov This hierarchical assembly demonstrates how subtle non-covalent forces can direct the formation of ordered solid-state architectures.

While specific studies on the co-crystallization of 9(10H)-Anthracenone, 10-imino- derivatives are not widely reported, the principles of crystal engineering suggest that these compounds would be excellent candidates for forming co-crystals with other molecules. The imino nitrogen can act as a hydrogen bond acceptor, allowing for the formation of hydrogen-bonded networks with suitable donor molecules. Furthermore, the extended aromatic system provides a large surface area for π-stacking interactions with other aromatic co-formers.

The ability to control the supramolecular assembly of these derivatives is crucial for tuning their bulk properties, such as solubility, melting point, and solid-state electronic and optical properties. By carefully selecting peripheral substituents and co-crystallizing agents, it may be possible to design materials with specific packing motifs and, consequently, desired functionalities.

Coordination Chemistry of Iminoanthracenone Ligands with Metal Centers

The imino group in 9(10H)-Anthracenone, 10-imino- derivatives provides a potential coordination site for metal ions, opening up the field of their coordination chemistry. The nitrogen atom of the imine possesses a lone pair of electrons that can be donated to a metal center, allowing these molecules to act as ligands. The coordination of a metal ion to the iminoanthracenone ligand is expected to significantly alter the electronic and steric properties of the organic framework.

While the coordination chemistry of 9(10H)-Anthracenone, 10-imino- itself is not extensively documented, the broader field of Schiff base metal complexes provides a strong precedent for the types of structures and properties that can be expected. Schiff base ligands, which contain a C=N imine group, are well-known to form stable complexes with a wide variety of transition metals.

The coordination mode of an iminoanthracenone ligand could be monodentate, binding through the imine nitrogen. However, the introduction of other donor atoms into the substituent at the imino nitrogen or on the anthracenone core could lead to multidentate ligands capable of forming chelate complexes with metal ions. For example, a substituent on the N-aryl ring containing a hydroxyl or amino group in a suitable position could lead to a bidentate ligand.

The formation of metal complexes with iminoanthracenone ligands would likely lead to changes in the electronic absorption and emission spectra of the ligand, potentially giving rise to new photophysical properties. The metal center could also introduce new catalytic or magnetic properties to the resulting coordination compound. The synthesis and characterization of such complexes would involve techniques such as single-crystal X-ray diffraction, UV-Vis and fluorescence spectroscopy, and various magnetic measurements. The exploration of the coordination chemistry of these ligands holds promise for the development of new functional materials with applications in catalysis, sensing, and materials science.

Applications of 9 10h Anthracenone,10 Imino and Its Derivatives in Chemical Research

Role as Versatile Synthetic Intermediates in Organic Synthesis

The 9(10H)-anthracenone framework serves as a robust scaffold for the synthesis of more complex molecular architectures. The presence of an imino group at the 10-position introduces a reactive site that can be exploited for a variety of chemical transformations. Although specific examples detailing the synthetic utility of 9(10H)-Anthracenone, 10-imino- are not abundant in the literature, the broader class of amino-9,10-anthracenediones are recognized as key intermediates in the synthesis of dyes, pigments, and phosphors biointerfaceresearch.com.

The synthesis of novel hetero-arylidene-9(10H)-anthrone derivatives has been accomplished through the reaction of 1,2-dimethyl-3-alkyl imidazolium salts with 9-anthracenecarboxaldehyde nih.gov. This highlights the potential of the anthracenone (B14071504) core to be functionalized to create compounds with specific biological activities. Furthermore, the synthesis of 1,4-anthracene-9,10-dione derivatives, which are analogues of the antineoplastic agent mitoxantrone, has been achieved through the addition of lipophilic amino alcohols nih.gov. This underscores the importance of the anthracenone scaffold in medicinal chemistry and drug design.

The versatility of the 9,10-anthracenedione system is further demonstrated by its use in the synthesis of dithiocarbamates, which are valuable in agriculture and industry researchgate.net. The functionalization of 9,10-anthracenedione derivatives allows for the creation of a diverse library of compounds with potential applications in various fields researchgate.net.

Potential in Organic Electronics and Optoelectronic Materials

The extended π-conjugated system of the anthracene (B1667546) core in 9(10H)-Anthracenone, 10-imino- and its derivatives suggests their potential for applications in organic electronics and optoelectronics. While direct research on the 10-imino derivative in this context is limited, the photophysical and electronic properties of related anthracenone derivatives are an active area of investigation. The ability to tune these properties through chemical modification makes them attractive candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of different substituents onto the anthracenone backbone can significantly alter the electronic energy levels (HOMO and LUMO), charge carrier mobility, and light absorption/emission characteristics of these materials.

Application as Ligands or Precursors in Catalytic Systems

The nitrogen atom of the imino group in 9(10H)-Anthracenone, 10-imino- can act as a coordination site for metal ions, suggesting the potential for these compounds to serve as ligands in catalytic systems. Amino and diamino derivatives of 9,10-anthracenedione are known to be utilized in the development of organic chemosensors and catalysts biointerfaceresearch.com. While specific catalytic applications of 9(10H)-Anthracenone, 10-imino- are not well-documented, the broader class of imine-containing ligands has been extensively studied in coordination chemistry and catalysis. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the anthracenone core, which in turn can influence the activity and selectivity of the resulting metal complex catalyst.

Utility in Analytical Chemistry as Reagents or Indicators

Derivatives of 9,10-anthracenedione have found utility in analytical chemistry as reagents and indicators biointerfaceresearch.comresearchgate.net. For instance, amino- and diamino-substituted 9,10-anthracenediones are employed as color and metal indicators biointerfaceresearch.com. The chromophoric nature of the anthracenone core, which can be modulated by the presence of the imino group and other substituents, makes these compounds suitable for colorimetric and fluorometric detection methods.

In the realm of mass spectrometry, derivatives of 1,8-dihydroxy-9(10H)-anthracenone have been synthesized and characterized, with mass spectrometry being a key tool for their unequivocal identification and purity determination nih.govresearchgate.net. This indicates the importance of developing analytical methods for this class of compounds, which could include the use of 9(10H)-Anthracenone, 10-imino- derivatives as standards or reagents in such analyses. The parent compound, anthrone (B1665570) (9(10H)-Anthracenone), is itself a well-known reagent in analytical chemistry sigmaaldrich.com.

Investigation in Adsorption Processes and Environmental Chemistry

The planar aromatic structure of 9(10H)-Anthracenone, 10-imino- suggests that it and its derivatives could interact with various surfaces and materials through π-π stacking and other non-covalent interactions. This property could be exploited in the context of adsorption processes and environmental chemistry. For example, these compounds could potentially be investigated as adsorbents for the removal of pollutants from water or as components of sensing platforms for the detection of environmental contaminants. However, there is currently a lack of specific research in the scientific literature detailing the application of 9(10H)-Anthracenone, 10-imino- in these areas. Further studies are needed to explore the potential of this class of compounds in environmental remediation and monitoring.

Future Prospects and Emerging Research Frontiers in 9 10h Anthracenone,10 Imino Chemistry

Development of Novel Asymmetric Synthetic Methodologies

A significant frontier in the chemistry of iminoanthracenone-related structures is the development of efficient and highly selective asymmetric synthetic methods. The creation of chiral aza-anthracene derivatives is of paramount importance for applications in catalysis, materials science, and medicinal chemistry. Current research in the broader field of asymmetric catalysis suggests several promising future directions frontiersin.org.

One emerging area is the use of cooperative catalysis, combining a photosensitizer with a chiral Brønsted acid to achieve enantioselective [4+2] dearomative photocycloadditions of anthracene (B1667546) derivatives nih.gov. This approach could be adapted to iminoanthracenone precursors to generate a variety of chiral cycloadducts with high yields and stereoselectivity nih.gov. The development of novel chiral transition metal catalysts is also expected to play a crucial role, enabling the enantiomerically pure synthesis of complex iminoanthracenone-based molecules frontiersin.orgnih.gov. Furthermore, the application of chiral N-heterocyclic carbene (NHC) catalysis, which has shown success in the asymmetric synthesis of various heterocyclic compounds, could provide a powerful tool for the enantioselective functionalization of the iminoanthracenone scaffold.

Catalytic SystemPotential Application for IminoanthracenonesAnticipated Advantages
Cooperative Photosensitizer/Chiral Brønsted AcidAsymmetric [4+2] cycloadditionsHigh yields, excellent enantioselectivity, mild reaction conditions nih.gov.
Chiral Transition Metal Catalysts (e.g., Pd, Rh)Enantioselective C-H activation and cross-couplingAccess to a wide range of chiral derivatives, high atom economy nih.gov.
Chiral N-Heterocyclic Carbenes (NHCs)Asymmetric annulation and functionalization reactionsMetal-free catalysis, unique reactivity patterns.

Exploration of Novel Reaction Pathways and Mechanistic Discoveries

The discovery of novel reaction pathways is fundamental to unlocking the full synthetic potential of the 9(10H)-Anthracenone, 10-imino- core. Future research will likely focus on transition metal-catalyzed reactions, which have revolutionized the synthesis of anthracene scaffolds frontiersin.orgnih.gov. Methodologies such as palladium-catalyzed tandem C-H activation/biscyclization and rhodium-catalyzed oxidative benzannulation could be adapted to construct complex iminoanthracenone derivatives from simpler precursors frontiersin.orgnih.gov.

Moreover, microwave-assisted [2+2+2] cyclotrimerization reactions, which have been successfully employed for the synthesis of substituted anthracenes and azaanthracenes, present a rapid and efficient route to diverse iminoanthracenone analogs beilstein-journals.org. A deeper mechanistic understanding of these transformations, aided by computational studies, will be crucial for optimizing reaction conditions and expanding their substrate scope. The exploration of photochemical reactions also holds promise for accessing unique reactivity patterns and constructing novel molecular architectures based on the iminoanthracenone framework beilstein-journals.org.

Integration into Advanced Functional Materials beyond Current Applications

The inherent photophysical properties of the anthracene core suggest that iminoanthracenone derivatives could be valuable components in a new generation of advanced functional materials mdpi.comnih.gov. While anthracene derivatives are well-established as emitters in organic light-emitting diodes (OLEDs), the introduction of the imino group could significantly modulate their electronic properties, leading to materials with tailored emission spectra and improved charge transport characteristics researchgate.netrsc.orgrsc.org.

Beyond OLEDs, iminoanthracenone-based systems could find applications as fluorescent probes and sensors. The nitrogen atom in the imino group provides a site for protonation or coordination with metal ions, which could lead to changes in the fluorescence properties of the molecule, enabling the detection of specific analytes. Furthermore, the extended π-system of the iminoanthracenone core makes it a promising candidate for incorporation into organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) nih.govnih.gov. The ability to tune the electronic properties through chemical modification will be key to optimizing their performance in these devices.

Potential ApplicationKey Properties of Iminoanthracenone CoreResearch Focus
Organic Light-Emitting Diodes (OLEDs)Tunable emission, charge transport capabilities researchgate.netrsc.org.Synthesis of derivatives with high quantum yields and thermal stability.
Fluorescent Probes and SensorsPotential for analyte-induced fluorescence changes.Design of molecules with specific binding sites and responsive fluorescence.
Organic Field-Effect Transistors (OFETs)Extended π-conjugation for charge transport nih.govnih.gov.Engineering of molecular packing and frontier orbital energies.
Organic Photovoltaics (OPVs)Light-harvesting and electron/hole transport properties.Development of donor and acceptor materials based on the iminoanthracenone scaffold.

Computational Design of Iminoanthracenone-Based Systems with Tuned Properties

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in guiding the future development of iminoanthracenone chemistry nih.govacs.org. DFT calculations can predict the electronic structure, photophysical properties, and reactivity of novel iminoanthracenone derivatives before their synthesis, thereby accelerating the discovery of materials with desired characteristics acs.orgrsc.org.

Future computational studies will likely focus on:

Tuning Frontier Molecular Orbitals: Systematically modifying the substituents on the iminoanthracenone core to control the HOMO and LUMO energy levels for optimized performance in electronic devices rsc.org.

Predicting Spectroscopic Properties: Simulating absorption and emission spectra to design molecules with specific colors for OLEDs and fluorescent probes acs.org.

Modeling Intermolecular Interactions: Understanding the solid-state packing of iminoanthracenone derivatives to predict their charge transport properties in OFETs nih.gov.

Investigating Reaction Mechanisms: Elucidating the transition states and intermediates of novel synthetic reactions to improve yields and selectivities researchgate.net.

The synergy between computational prediction and experimental validation will be crucial for the rational design of next-generation iminoanthracenone-based systems.

Addressing Challenges in Stability and Scalability for Broader Applications

For the widespread application of iminoanthracenone-based materials, challenges related to their chemical stability and the scalability of their synthesis must be addressed. The imino group can be susceptible to hydrolysis, and the anthracene core can undergo photodimerization or oxidation mdpi.com. Future research will need to focus on strategies to enhance the stability of these compounds, such as the introduction of sterically bulky groups that protect the reactive sites.

Furthermore, the development of synthetic routes that are not only efficient but also scalable is essential for the commercial viability of any new material. This involves moving away from multi-step syntheses with costly reagents and catalysts towards more streamlined and atom-economical processes. The optimization of reaction conditions to allow for large-scale production without compromising on purity and yield will be a key area of focus for chemical engineers and process chemists working in this field.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 9(10H)-Anthracenone,10-imino- derivatives?

  • Methodological Answer : One-pot synthesis methods, adapted from analogous 9-aminoanthracene derivatives, involve condensation reactions under inert atmospheres. For example, palladium-catalyzed coupling of aryl halides with anthracenone precursors in polar aprotic solvents (e.g., DMSO or acetonitrile) at 80–100°C for 12–24 hours yields substituted derivatives. Reaction optimization (e.g., catalyst loading, temperature gradients) is critical to achieving >70% purity .

Q. Which spectroscopic techniques are essential for characterizing 9(10H)-Anthracenone,10-imino- derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR identifies aromatic proton environments (e.g., δ 8.45–7.80 ppm for anthracene backbone protons) and substituent-induced chemical shifts. Coupling constants (J = 8.2–9.0 Hz) differentiate para/meta substitution patterns .
  • UV-Vis Spectroscopy : Absorption maxima at 250–400 nm reflect the imino group’s electron-withdrawing effects on π-conjugation .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ions (e.g., [M+H]+ at m/z 195.23) .

Q. What safety protocols are critical when handling 9(10H)-Anthracenone derivatives?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid dust inhalation (H335 hazard).
  • Spill Management : Neutralize spills with ethanol/water (1:1) and adsorbent materials.
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Questions

Q. How can researchers resolve contradictions in NMR coupling constants for 9(10H)-Anthracenone,10-imino- derivatives?

  • Methodological Answer : Discrepancies in J-values (e.g., 9.0 Hz vs. 8.2 Hz) may arise from solvent polarity (DMSO vs. acetonitrile) or temperature fluctuations. Variable-temperature NMR (VT-NMR) and Density Functional Theory (DFT) simulations (B3LYP/6-31G(d)) model spin-spin interactions to reconcile experimental and theoretical data .

Q. What computational methods predict the electronic properties of 9(10H)-Anthracenone,10-imino-?

  • Methodological Answer :

  • DFT : B3LYP/6-31G(d) basis sets calculate HOMO-LUMO gaps (e.g., 3.2 eV) and charge distribution.
  • QSPR Models : Correlate substituent electronegativity with redox potentials (e.g., E1/2 = -0.45 V vs. SCE) .
  • 3D Structural Analysis : SDF/MOL files from databases like CC-DPS enable molecular docking studies for biological activity prediction .

Q. How does the imino group influence fluorescence efficiency in cellular imaging applications?

  • Methodological Answer : The imino group extends π-conjugation, shifting emission wavelengths to 450–500 nm (blue-green region) with enhanced quantum yields (Φ = 0.45 vs. 0.25 for anthraquinones). Comparative studies using pH-sensitive probes (e.g., LysoSensor Blue DND 192) validate its utility in live-cell imaging. Fluorescence lifetime decay analysis (e.g., τ = 4.2 ns) further quantifies environmental sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.